

# SW-100: Application Notes and Protocols for a Selective HDAC6 Inhibitor

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## Compound of Interest

Compound Name: SW-100

Cat. No.: B611082

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## Introduction

**SW-100** is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with a reported IC<sub>50</sub> of 2.3 nM.<sup>[1][2][3][4]</sup> Its remarkable selectivity, exceeding 1000-fold over other HDAC isozymes, makes it a valuable research tool for investigating the specific roles of HDAC6 in cellular processes and disease models.<sup>[1][2][3]</sup> **SW-100** has demonstrated the ability to cross the blood-brain barrier, enabling in vivo studies related to neurological disorders.<sup>[1][3]</sup> Preclinical studies have shown its potential in ameliorating memory and learning deficits in a mouse model of Fragile X syndrome and its relevance in studies of Charcot-Marie-Tooth disease and spinal cord injury.<sup>[5][6]</sup>

These application notes provide detailed information on the solubility of **SW-100**, protocols for its use in cell-based assays and for the preparation of in vivo formulations, and an overview of the signaling pathway it modulates.

## Solubility Data

The solubility of **SW-100** in Dimethyl Sulfoxide (DMSO) has been experimentally determined. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Solvent	Concentration	Notes
DMSO	63 mg/mL (198.87 mM)	Use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption. <a href="#">[4]</a>

## Experimental Protocols

### Protocol 1: Preparation of SW-100 Stock Solution

This protocol describes the preparation of a concentrated stock solution of **SW-100** in DMSO, which can be further diluted for various experimental applications.

Materials:

- **SW-100** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Equilibrate the **SW-100** powder and anhydrous DMSO to room temperature.
- Weigh the desired amount of **SW-100** powder and place it in a sterile tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed **SW-100**).
- Vortex the solution until the **SW-100** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage. MedchemExpress suggests storage at -80°C for up to 2 years or -20°C for up to 1 year.[\[1\]](#)

## Protocol 2: In Vitro Assay for $\alpha$ -Tubulin Acetylation

This protocol outlines a general procedure to assess the in vitro activity of **SW-100** by measuring the acetylation of its direct substrate,  $\alpha$ -tubulin, in a cellular context.

### Materials:

- Cultured cells (e.g., HeLa, SH-SY5Y)
- Complete cell culture medium
- **SW-100** stock solution (from Protocol 1)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Western blot transfer system and membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetylated- $\alpha$ -tubulin and anti- $\alpha$ -tubulin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **SW-100** from the stock solution in fresh cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of **SW-100** (e.g., 0.01  $\mu$ M to 10  $\mu$ M) and a vehicle control (DMSO).  
[\[1\]](#)[\[3\]](#)
- Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).[\[1\]](#)[\[3\]](#)
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against acetylated- $\alpha$ -tubulin and  $\alpha$ -tubulin overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the acetylated- $\alpha$ -tubulin signal to the total  $\alpha$ -tubulin signal.

## Protocol 3: Preparation of SW-100 for In Vivo Administration

This protocol provides a formulation for preparing **SW-100** for intraperitoneal (i.p.) injection in animal models, as described by MedchemExpress.<sup>[1]</sup>

Materials:

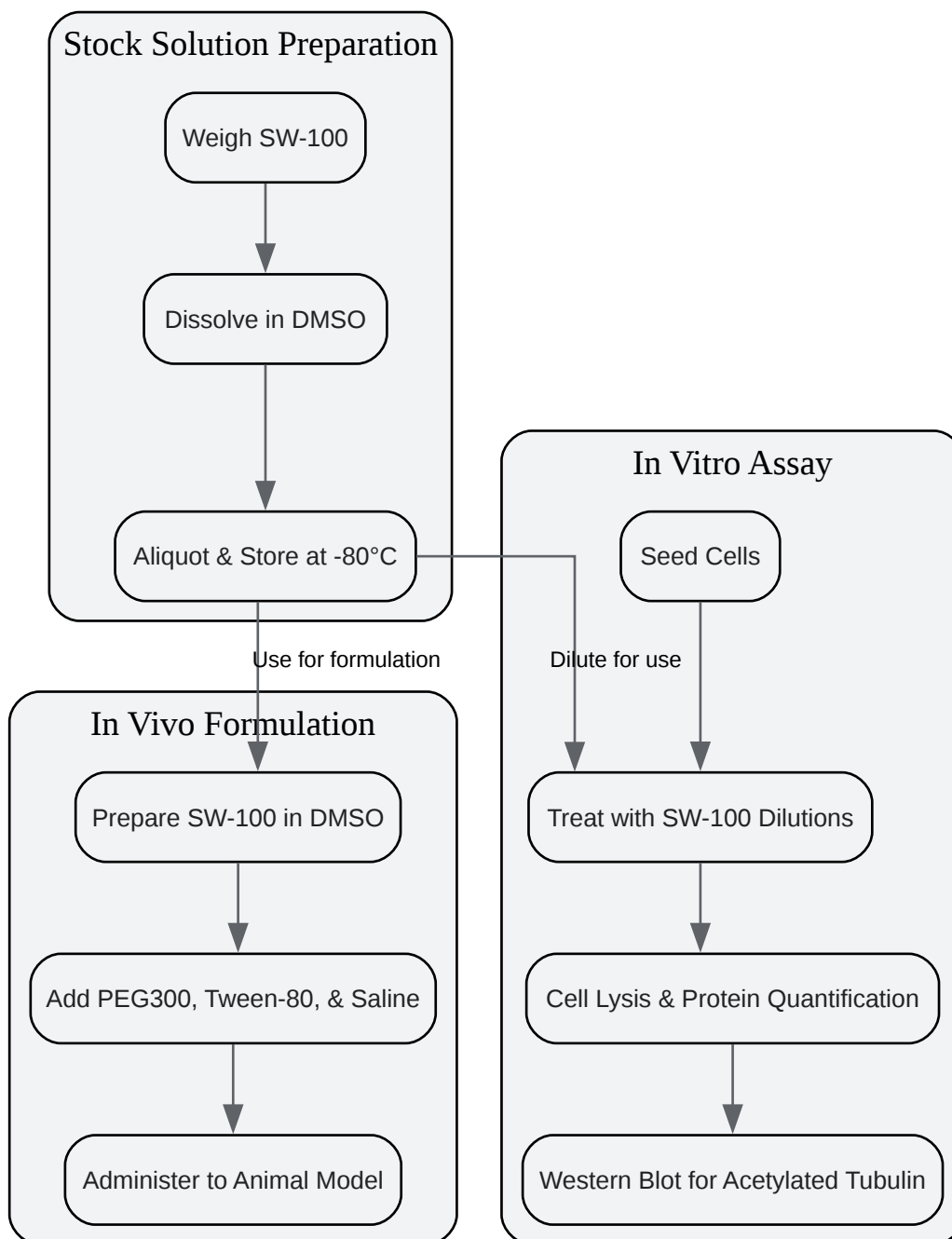
- **SW-100**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of **SW-100** in DMSO (e.g., 20.8 mg/mL).
- For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
- Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is clear.
- Add 450 µL of saline to bring the final volume to 1 mL.
- The final concentration of this formulation will be 2.08 mg/mL. The dosage for animal experiments would then be calculated based on the animal's weight. For example, a 20 mg/kg dose has been used in a mouse model of Fragile X syndrome.<sup>[1][3]</sup>

## Visualizations

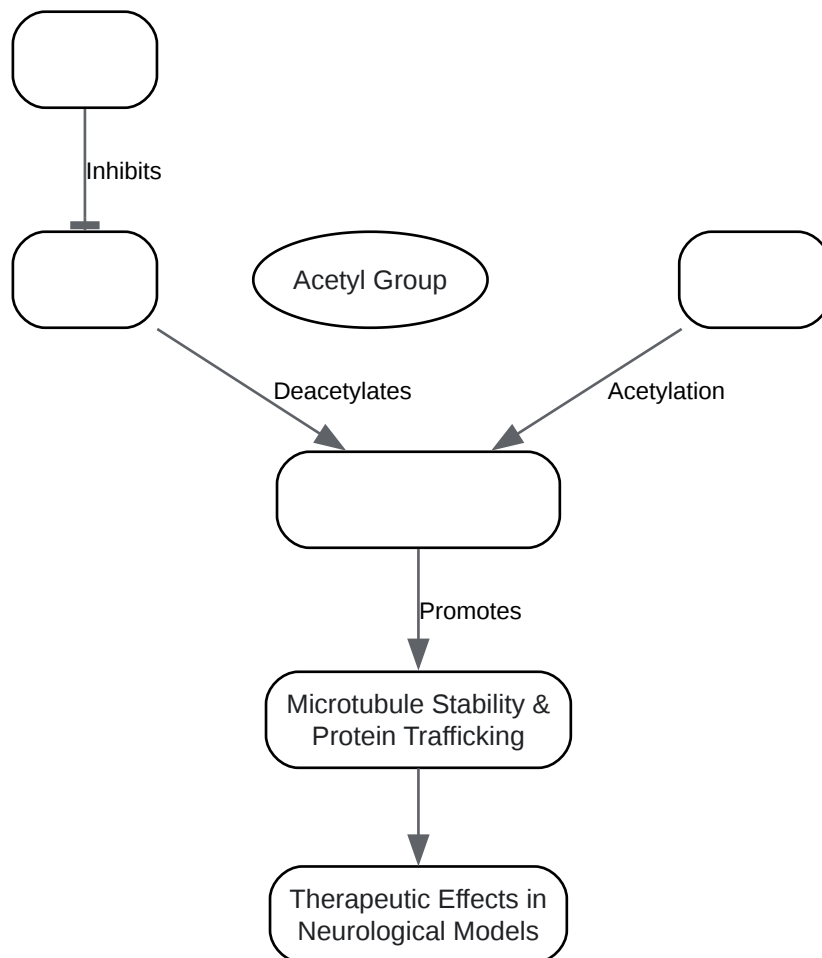
### Experimental Workflow



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Caption: Workflow for **SW-100** preparation and use.

## Signaling Pathway



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Caption: **SW-100** inhibits HDAC6, increasing tubulin acetylation.

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